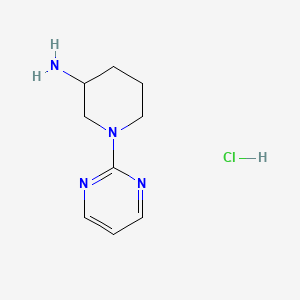

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride

Description

Nomenclature and Chemical Classification

This compound, identified by Chemical Abstracts Service number 1185309-66-3 for the hydrochloride salt form, represents a complex heterocyclic amine derivative. The free base form of this compound carries the Chemical Abstracts Service number 1146290-25-6 and possesses the molecular formula C9H14N4 with a molecular weight of 178.23426 daltons. When converted to its hydrochloride salt, the compound exhibits the molecular formula C9H15ClN4 and an increased molecular weight of 214.70 daltons.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 3-piperidinamine, 1-(2-pyrimidinyl)-, providing clear indication of its structural components. Alternative nomenclature includes 1-(pyrimidin-2-yl)piperidin-3-amine, which emphasizes the connectivity between the pyrimidine and piperidine ring systems. The compound is also referenced by its Molecular Design Limited number MFCD11858051 for the free base form and MFCD08752684 for the hydrochloride salt.

The chemical classification places this compound within multiple overlapping categories of heterocyclic chemistry. Primarily, it belongs to the pyrimidine derivatives class, which encompasses six-membered aromatic heterocycles containing two nitrogen atoms at the 1 and 3 positions. Simultaneously, the compound is classified among piperidine derivatives, representing six-membered saturated heterocyclic compounds containing a single nitrogen atom. The dual heterocyclic nature creates a unique chemical profile that combines the aromatic stability of pyrimidine with the conformational flexibility of piperidine.

| Chemical Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Chemical Abstracts Service Number | 1146290-25-6 | 1185309-66-3 |

| Molecular Formula | C9H14N4 | C9H15ClN4 |

| Molecular Weight | 178.23426 daltons | 214.70 daltons |

| Molecular Design Limited Number | MFCD11858051 | MFCD08752684 |

Position within Heterocyclic Chemistry Research

The compound occupies a significant position within contemporary heterocyclic chemistry research, particularly in the context of medicinal chemistry applications. Pyrimidine derivatives have demonstrated versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system modulating properties. The structural framework of this compound incorporates design elements that are recognized for their therapeutic potential in drug discovery programs.

Within the broader landscape of heterocyclic research, compounds containing both pyrimidine and piperidine moieties represent an important class of bioactive molecules. Research has established that pyrimidine-containing compounds constitute a significant portion of approved pharmaceutical agents, with their ability to interact with genetic materials and cellular enzymes making them attractive targets for drug development. The incorporation of piperidine rings has been shown to enhance the pharmacokinetic properties of compounds while maintaining biological activity.

Recent advances in heterocyclic chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The pyrimidinylpiperidinamine scaffold represents such a hybrid system, where the pyrimidine component can engage in hydrogen bonding and aromatic interactions, while the piperidine ring provides conformational diversity and potential for additional substitution patterns. This dual functionality positions the compound class favorably for structure-activity relationship studies and optimization programs.

The synthetic accessibility of compounds within this class has been enhanced through developments in modern organic synthesis methodologies. Condensation reactions between appropriately substituted pyrimidine halides and piperidine derivatives have proven effective for generating diverse analogs. These synthetic approaches have enabled researchers to explore the chemical space around the core 1-(2-Pyrimidinyl)-3-piperidinamine structure systematically.

Historical Development of Pyrimidinylpiperidinamine Compounds

The historical development of pyrimidinylpiperidinamine compounds traces back to the broader evolution of pyrimidine chemistry, which began in the late 19th century. The parent pyrimidine ring system was first synthesized in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid. The systematic study of pyrimidines commenced in 1884 with Pinner's work on derivatives formed through condensation reactions, leading to the proposal of the term "pyrimidin" in 1885.

The integration of piperidine components with pyrimidine rings developed as researchers recognized the potential for creating compounds with enhanced biological properties. Early work in this area focused on understanding the structure-activity relationships that govern the interaction between these heterocyclic systems. The development of nucleotide analogs and their therapeutic applications provided additional impetus for exploring pyrimidine-containing compounds with diverse substitution patterns.

The emergence of 1-(2-Pyrimidinyl)piperazine derivatives in pharmaceutical research established important precedents for the development of related piperidinamine compounds. These piperazine analogs, including compounds such as buspirone and related anxiolytic agents, demonstrated the potential for pyrimidine-substituted six-membered heterocycles to exhibit significant biological activity. The success of these compounds provided a foundation for exploring alternative heterocyclic combinations, including the piperidinamine variants.

Modern developments in combinatorial chemistry and high-throughput screening have accelerated the discovery and optimization of pyrimidinylpiperidinamine compounds. The ability to rapidly synthesize and evaluate large numbers of analogs has enabled researchers to identify compounds with improved potency, selectivity, and pharmacokinetic properties. Contemporary research efforts continue to focus on expanding the chemical diversity within this compound class while maintaining the favorable characteristics that make these molecules attractive for therapeutic applications.

| Historical Milestone | Year | Significance |

|---|---|---|

| First pyrimidine synthesis | 1879 | Grimaux's preparation of barbituric acid |

| Systematic pyrimidine study | 1884-1885 | Pinner's condensation methods and nomenclature |

| Parent pyrimidine preparation | 1900 | Gabriel and Colman's synthesis method |

| Piperazine derivative development | 1970s-1980s | Buspirone and related anxiolytics |

| Modern combinatorial approaches | 1990s-present | High-throughput synthesis and screening |

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.ClH/c10-8-3-1-6-13(7-8)9-11-4-2-5-12-9;/h2,4-5,8H,1,3,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVNPLQXEMSKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671574 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185309-66-3 | |

| Record name | 1-(Pyrimidin-2-yl)piperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Piperidinamine Core

A critical intermediate in the synthesis is 3-aminopiperidine , which can be prepared by reduction of 3-aminopiperidin-2-one hydrochloride . The reduction employs lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) as solvent.

Key reaction conditions include:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| (i) | 1.0–2.5 equiv LiAlH4 in THF + 1 equiv (R)-3-aminopiperidin-2-one hydrochloride in THF | 10–45 | Preferably ~1.6 equiv LiAlH4; ~35°C ideal |

| (ii) | Heating reaction mixture | 45–70 | Typically 55–65°C |

| Workup | Filtration to isolate (R)-3-aminopiperidine dihydrochloride | Ambient | Product obtained as dihydrochloride salt |

This method yields the chiral 3-aminopiperidine dihydrochloride efficiently on kilogram scale, suitable for industrial production.

Introduction of the 2-Pyrimidinyl Group

The attachment of the 2-pyrimidinyl group to the piperidinamine nitrogen typically involves nucleophilic substitution or condensation reactions with 2-chloropyrimidine derivatives.

A related synthetic approach for 1-(2-pyrimidine) piperazine hydrochloride (a close analog) involves:

- Condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline aqueous conditions.

- Subsequent acidic hydrolysis to remove the Boc protecting group and form the hydrochloride salt.

Reaction conditions for this process include:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Condensation | N-Boc-piperazine + 2-chloropyrimidine in water with base (e.g., Na2CO3) | 25–40 | Molar ratio Boc-piperazine:2-chloropyrimidine = 1:1–1.5 (preferably 1:1.2) |

| Hydrolysis | Acidic hydrolysis with HCl (1–6 M) | 25 | Hydrolysis time 1.5–3 h; product is 1-(2-pyrimidine) piperazine hydrochloride |

| Solvent | Water | Ambient | Environmentally friendly, suitable for scale-up |

This method provides high yield (>80%), high purity, and stable product suitable for industrial applications.

Proposed Preparation Route for 1-(2-Pyrimidinyl)-3-piperidinamine Hydrochloride

By analogy and integration of the above methods, the preparation of this compound can be summarized as:

- Synthesis of 3-aminopiperidine dihydrochloride via LiAlH4 reduction of 3-aminopiperidin-2-one hydrochloride in THF.

- Nucleophilic substitution of the 3-aminopiperidine with 2-chloropyrimidine under basic conditions (e.g., Na2CO3 or K2CO3) in aqueous or mixed solvent system.

- Formation of hydrochloride salt by treatment with concentrated HCl to yield the stable hydrochloride salt of 1-(2-pyrimidinyl)-3-piperidinamine.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Reduction of 3-aminopiperidin-2-one hydrochloride | LiAlH4 (1.6 equiv), THF | THF | 35 (addition), 55–65 (heating) | 2–5 | High | Filtration isolation; kg scale feasible |

| Nucleophilic substitution with 2-chloropyrimidine | 3-aminopiperidine + 2-chloropyrimidine + base (Na2CO3) | Water or aqueous mixture | 25–40 | 2–5 | >80 | Molar ratio ~1:1.2; mild conditions |

| Hydrochloride salt formation | Concentrated HCl | Water | Ambient | 1.5–3 | Quantitative | Stable, easy to store |

Research Findings and Notes

- The use of lithium aluminum hydride for reduction is well-established, providing high purity chiral piperidinamine intermediates without racemization.

- Performing the nucleophilic substitution under aqueous alkaline conditions with mild bases like sodium carbonate reduces by-product formation, improving yield and purity.

- The hydrochloride salt form enhances product stability and storage , crucial for pharmaceutical intermediates.

- Avoiding organic solvents like methylene dichloride or chloroform in the substitution step reduces environmental impact and cost.

- The synthetic route is scalable and industrially viable, with reported batch sizes in kilograms and good reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides or other electrophiles. The reaction conditions vary depending on the specific reagents used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

It is difficult to provide a detailed article focusing solely on the applications of the compound “1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride” with comprehensive data tables and well-documented case studies, as the search results do not provide specific details on this particular compound's applications. The search results describe related compounds and their uses, which can provide some context.

This compound

This compound is a chemical compound with the molecular formula C9H15ClN4 . PubChem describes it as a chemical compound and provides its structure, chemical names, physical and chemical properties, classification, and links to patents and literature .

Pyrimidinylpiperazine Derivatives

Pyrimidinylpiperazine derivatives have a variety of applications, including use as drugs :

- Anxiolytics Buspirone, Eptapirone, Gepirone, Ipsapirone, Revospirone, Tandospirone, Umespirone, and Zalospirone are examples of anxiolytics .

- Anticancer agent Dasatinib is an example of an anticancer agent .

- Antiparkinsonian agent Piribedil is an example of an antiparkinsonian agent .

- Neuroprotective agent Tirilazad is an example of a neuroprotective agent .

Pim Kinase Inhibitors

Bicyclic compounds that act as Pim inhibitors have potential applications in treating diseases such as cancer . Pim serine/threonine kinases play a role in the pathogenesis and therapy of hematological malignancies and solid cancers . Pim kinases are constitutively active and support tumor cell growth and survival .

Histamine H3 and Sigma-1 Receptor Ligands

Piperidine-based compounds can act as dual histamine H3 and sigma-1 receptor ligands, which may be useful in treating nociceptive and neuropathic pain . Sigma-1 receptors affect pain sensation, and H3R antagonists have shown potential in clinical applications .

Other Piperidine Derivatives

Mechanism of Action

The mechanism by which 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist for certain receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the receptors involved.

Comparison with Similar Compounds

Positional Isomerism

- The positional isomer 1-(2-pyrimidinyl)-4-piperidinamine hydrochloride demonstrates how amine placement on the piperidine ring impacts biological activity. For example, the C3 amine in the target compound may favor interactions with dopamine receptors, while the C4 isomer could exhibit divergent binding affinities .

Substituent Effects

Salt Forms

- Dihydrochloride salts (e.g., 1-(2-pyrimidinyl)-3-piperidinamine dihydrochloride hydrate) improve aqueous solubility, critical for intravenous formulations. Hydrates further enhance crystalline stability, reducing hygroscopicity .

Heterocycle Variation

Pharmacological Context

- Buspirone Metabolites : The metabolite 1-(2-pyrimidinyl)piperazine shares structural similarities with the target compound. Buspirone’s anxiolytic effects arise from partial agonism at serotonin 5-HT₁A receptors, suggesting that pyrimidinyl-piperidine derivatives may also modulate serotonergic pathways .

Biological Activity

1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride, also known by its CAS number 1185309-66-3, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a pyrimidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H13ClN4 |

| Molecular Weight | 228.69 g/mol |

| CAS Number | 1185309-66-3 |

| Solubility | Soluble in water |

Research indicates that compounds with piperidine and pyrimidine functionalities often interact with various receptors in the central nervous system (CNS). The piperidine moiety is known to play a crucial role in modulating receptor activities, particularly in pain management and neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound may act as a ligand for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain pathways .

- Enzyme Inhibition : Similar piperidine derivatives have shown potential in inhibiting enzymes involved in neurotransmitter metabolism, thereby affecting pain sensation and mood regulation .

Pharmacological Studies

This compound has been evaluated for its pharmacological properties through various studies:

- Analgesic Activity : In vivo studies have demonstrated that derivatives similar to this compound exhibit significant analgesic effects, suggesting that it may be beneficial for pain management .

- Antiviral Potential : Some studies have explored its efficacy against viral infections, particularly those affecting the CNS. While direct antiviral activity has not been conclusively established for this specific compound, related piperidine derivatives have shown promise against HIV and other viruses .

Case Studies

Several case studies highlight the biological activity of piperidine derivatives:

- Pain Management : A study on dual-targeting compounds revealed that modifications in the piperidine structure could enhance analgesic properties while minimizing side effects associated with traditional opioids .

- Antiviral Screening : In vitro screenings of piperidine derivatives against various viruses indicated moderate antiviral activity, particularly against enteroviruses and herpes simplex virus (HSV) .

Research Findings

Recent research has focused on enhancing the biological efficacy of this compound through structural modifications:

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that small changes in the molecular structure can lead to significant variations in receptor affinity and biological activity. For instance, extending alkyl chains or altering substituents on the piperidine ring can improve interaction with target receptors .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Pyrimidinyl)-3-piperidinamine hydrochloride?

Methodological Answer: The synthesis typically involves coupling a pyrimidine derivative with a piperidine precursor. Key steps include:

- Reagents : 2-chloropyrimidine and 3-aminopiperidine, with a base (e.g., sodium hydride) to facilitate nucleophilic substitution .

- Conditions : Reaction in anhydrous solvents like tetrahydrofuran (THF) under nitrogen at 60–80°C for 12–24 hours. Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or concentrated hydrochloric acid .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) to achieve >95% purity.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretch in pyrimidine) and ~3300 cm⁻¹ (N-H stretch in piperidine) confirm structural motifs .

- NMR : ¹H NMR (D₂O) shows distinct signals: δ 8.3–8.5 ppm (pyrimidine protons), δ 3.0–3.5 ppm (piperidine N-H and CH₂ groups), and δ 1.5–2.0 ppm (piperidine CH₂) .

- HPLC : Retention time comparison against a certified reference standard under reverse-phase conditions (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) ensures identity .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution irrigation. Store in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved?

Methodological Answer:

- Cross-Validation : Combine IR, NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., HRMS m/z calc. for C₉H₁₄N₄: 178.122, observed: 178.121) .

- X-ray Crystallography : Resolve ambiguous proton assignments by determining the crystal structure, which also validates stereochemistry .

- Dynamic Light Scattering (DLS) : Rule out aggregation artifacts in solution-phase NMR by assessing particle size distribution .

Q. What analytical methods are most effective for quantifying this compound in biological matrices?

Methodological Answer:

| Method | Conditions | Sensitivity (LOD) | Application | Reference |

|---|---|---|---|---|

| HPLC-UV | C18 column, 0.1% TFA in water/acetonitrile (70:30), λ=254 nm | 0.1 µg/mL | Plasma/urine quantification | |

| GC-MS | Derivatization with BSTFA, DB-5MS column, electron ionization | 0.05 µg/mL | Metabolite profiling | |

| LC-MS/MS | ESI+ mode, MRM transitions (m/z 179→106) | 0.01 µg/mL | High-throughput pharmacokinetics |

Q. How to profile impurities in synthesized batches?

Methodological Answer:

- LC-MS Analysis : Identify byproducts (e.g., unreacted 3-aminopiperidine or dimerized pyrimidine derivatives) using a gradient elution method (5–95% acetonitrile over 30 minutes) .

- Accelerated Stability Testing : Heat samples at 40°C/75% RH for 4 weeks. Monitor degradation products (e.g., hydrolyzed pyrimidine rings) via UV-Vis at 270 nm .

- Isolation : Preparative HPLC to collect impurities for structural elucidation via NMR .

Q. What are the stability profiles under varying pH and temperature?

Methodological Answer:

| Condition | Degradation Pathway | Half-Life | Key Degradants | Reference |

|---|---|---|---|---|

| pH 1.2 (Gastric) | Hydrolysis of pyrimidine ring | 2 hours | 3-piperidinamine, pyrimidine-2-carboxylic acid | |

| pH 7.4 (Plasma) | Oxidative deamination | 48 hours | 1-(2-Pyrimidinyl)-3-piperidinone | |

| 60°C (Dry) | Thermal decomposition | >30 days | None detected |

Q. How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Scaffold Modifications : Replace pyrimidine with triazine (e.g., 1-(2-triazinyl)-3-piperidinamine) to assess binding affinity to serotonin receptors .

- In Silico Docking : Use Schrödinger Suite to model interactions with 5-HT₁A receptors. Prioritize analogs with ΔG < -8 kcal/mol .

- In Vivo Testing : Evaluate anxiolytic activity in rodent models (elevated plus maze) at 10 mg/kg doses, comparing to buspirone hydrochloride as a positive control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.